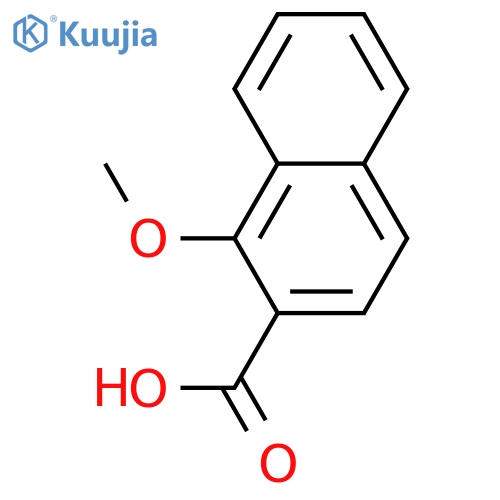

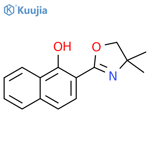

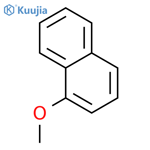

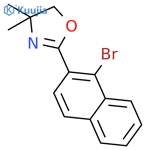

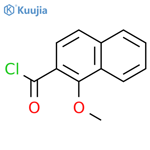

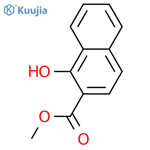

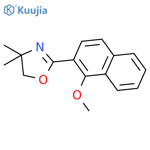

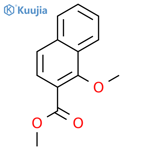

Synthesis of chiral binaphthyl derivatives

,

1981,

,

,